REACTION_CXSMILES
|
Cl.C1([CH:8]([CH:12]2[CH2:17][CH2:16][N:15](C3C=CC(NC(C4C=CC=CC=4C4C=CC(C(F)(F)F)=CC=4)=O)=CC=3)[CH2:14][CH2:13]2)[C:9]([OH:11])=[O:10])C=CC=CC=1.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C(N(CC)CC)C.OCC(OC)=O>C(Cl)Cl.O>[NH:15]1[CH2:16][CH2:17][CH:12]([CH2:8][C:9]([OH:11])=[O:10])[CH2:13][CH2:14]1 |f:0.1,2.3|
|
Name
|
intermediate ( 24 )
|
Quantity
|
8.4e-05 mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C(C(=O)O)C1CCN(CC1)C1=CC=C(C=C1)NC(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.00017 mol
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.0001 mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 60 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours at 40° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through Extrelut™
|
Type
|
CUSTOM
|
Details
|
the organic filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |